Anti-Tubercular Potency of the Parent Scaffold vs. GSK2200150A (Thieno[3,2-c]pyran Isomer)
In a head-to-head study within the same assay platform, the unsubstituted 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] parent scaffold (Compound 04, R=H, X=SO2) exhibited an MIC of 71.53 µM against replicating Mycobacterium tuberculosis H37Rv. In contrast, the GSK lead compound GSK2200150A, which contains a thieno[3,2-c]pyran core (sulfur atom shifted to the 3,2-c position), demonstrated an MIC of 0.38 µM, representing an approximately 188-fold difference in potency [1]. This quantifies the critical impact of thienopyran regiochemistry on anti-TB activity and establishes the target scaffold as a distinct chemical series.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against replicating M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Parent scaffold (Compound 04): MIC = 71.53 µM |
| Comparator Or Baseline | GSK2200150A (thieno[3,2-c]pyran isomer): MIC = 0.38 µM |
| Quantified Difference | ~188-fold difference in MIC; the thieno[2,3-c]pyran scaffold is ~188-fold less potent in its unsubstituted form, underscoring its distinct SAR starting point relative to the GSK lead. |
| Conditions | Replicating M. tuberculosis H37Rv; in vitro broth microdilution assay (Bioorganic & Medicinal Chemistry, 2018, Table 1) |
Why This Matters
Quantitatively demonstrates that the thieno[2,3-c]pyran scaffold occupies a distinct SAR space from the GSK2200150A thieno[3,2-c]pyran series, justifying its independent selection for analogue library synthesis.
- [1] Alluri, K. K., Reshma, R. S., Suraparaju, R., Gottapu, S., & Sriram, D. (2018). Synthesis and evaluation of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] analogues against both active and dormant Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 26(8), 1462–1469. Table 1 entries for Compound 04 (MIC 71.53 µM) and GSK2200150A (MIC 0.38 µM). View Source
